molecular formula C23H25N5O3 B2444879 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1207017-64-8

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No. B2444879
CAS RN: 1207017-64-8
M. Wt: 419.485
InChI Key: AOKFQTOUBBEPGH-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
The exact mass of the compound N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activity

This chemical compound is part of a class of molecules being investigated for their potential analgesic (pain-relieving) properties. In a study by Saad, Osman, and Moustafa (2011), new pyrazoles and triazoles bearing a quinazoline moiety were synthesized, and selected compounds were screened for analgesic activity. These compounds, including structures similar to N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide, exhibited promising results, highlighting their potential in pain management research (Saad, Osman, & Moustafa, 2011).

Antimicrobial Activity

Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, including derivatives structurally related to the compound , and evaluated them for antimicrobial activity. Their research demonstrated that these compounds possess significant antibacterial and antifungal properties, indicating the potential application of such chemicals in developing new antimicrobial agents (Patel & Patel, 2010).

Antitumor and Antifungal Activities

The compound's framework has been explored for its antitumor and antifungal activities. El-bayouki et al. (2011) designed novel 4(3H)-quinazolinone derivatives, incorporating biologically active moieties such as thiazole, pyridinone, and chromene. These compounds showed high to moderate activity towards certain cell lines and significant activity against Aspergillus ochraceus, pointing to their potential in cancer and fungal infection treatments (El-bayouki et al., 2011).

Water-soluble Analogues for Antitumor Applications

The search for water-soluble analogues of quinazolin-4-one-based antitumor agents led to the synthesis of compounds with improved solubility and cytotoxicity compared to their predecessors. Bavetsias et al. (2002) highlighted the synthesis of such analogues, demonstrating their enhanced antitumor properties and the ability to retain the unique biochemical characteristics of the original compounds (Bavetsias et al., 2002).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-14(31-16-7-3-2-4-8-16)21(29)25-20-13-19(15-11-12-15)27-28(20)23-24-18-10-6-5-9-17(18)22(30)26-23/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKFQTOUBBEPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4CC4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-phenoxypropanamide

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